molecular formula C8H19N3O B1231729 1-[3-(Dimethylamino)propyl]-3-ethylurea CAS No. 32897-26-0

1-[3-(Dimethylamino)propyl]-3-ethylurea

カタログ番号: B1231729
CAS番号: 32897-26-0
分子量: 173.26 g/mol
InChIキー: NGJUYARYEXGDNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(Dimethylamino)propyl]-3-ethylurea is a chemical compound with the molecular formula C8H19N3O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its pale yellow liquid form and its solubility in water .

生化学分析

Biochemical Properties

1-[3-(Dimethylamino)propyl]-3-ethylurea plays a significant role in biochemical reactions, particularly in the synthesis of cabergoline . It interacts with various enzymes and proteins, including dopamine receptors. The compound’s interaction with dopamine receptors is crucial for its role in treating Parkinson’s disease. Additionally, this compound is soluble in water and incompatible with oxidizing agents .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect dopamine receptor signaling, which is essential for its therapeutic effects in Parkinson’s disease

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dopamine receptors. The compound binds to these receptors, activating them and leading to downstream signaling events that are beneficial in treating Parkinson’s disease . Additionally, this compound may interact with other biomolecules, such as enzymes, to modulate their activity and influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy . Long-term effects on cellular function are still being investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has been shown to be effective in treating Parkinson’s disease symptoms. At higher doses, toxic or adverse effects may be observed . Threshold effects and the compound’s safety profile are essential considerations in its use.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to dopamine receptor signaling. The compound interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s interaction with its target biomolecules and its overall efficacy.

準備方法

The synthesis of 1-[3-(Dimethylamino)propyl]-3-ethylurea involves several steps. One common method includes the reaction of ethylamine with 1,3-dimethylaminopropylamine in the presence of a suitable solvent like chloroform. The reaction is typically carried out at low temperatures (10-15°C) to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels.

作用機序

The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-ethylurea involves its ability to activate carboxyl groups, facilitating the formation of amide bonds. This process is crucial in peptide synthesis and other biochemical applications. The compound interacts with carboxyl groups to form an O-acylisourea intermediate, which then reacts with amino groups to form stable amide bonds .

類似化合物との比較

1-[3-(Dimethylamino)propyl]-3-ethylurea can be compared with other similar compounds, such as:

生物活性

1-[3-(Dimethylamino)propyl]-3-ethylurea, a compound with significant biological implications, is primarily known for its role in the synthesis of cabergoline, a dopamine receptor agonist used in the treatment of Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H19N3O
  • Molecular Weight : 173.26 g/mol
  • CAS Number : 32897-26-0

Pharmacological Applications

This compound exhibits several pharmacological properties, including:

  • Dopamine Agonism : The compound is a precursor in the synthesis of cabergoline, which acts on dopamine receptors to manage conditions like Parkinson's disease and hyperprolactinemia .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in developing new antimicrobial agents .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and microbial cell structures:

  • Dopaminergic Pathway : As a dopamine receptor agonist, it mimics the action of dopamine in the brain, which is crucial for motor control and regulation of mood .
  • Cell Membrane Disruption : In antimicrobial applications, it may disrupt bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
An S. et al. (2018)Demonstrated that derivatives of this compound could enhance dopamine receptor activation, suggesting potential for treating Parkinson's disease .
BenchChem Research (2024)Highlighted its use in synthesizing cabergoline and noted its solubility in water, which is advantageous for pharmaceutical formulations .
Antimicrobial StudiesFound that structural analogs exhibited varying degrees of antimicrobial activity against common pathogens, indicating potential for further development as an antimicrobial agent .

Safety and Handling

While this compound has therapeutic potential, it is essential to consider safety aspects:

  • Hazard Classification :
    • Causes skin irritation (Category 2)
    • Causes serious eye irritation (Category 2)
    • May cause respiratory irritation (Category 3) .

特性

IUPAC Name

1-[3-(dimethylamino)propyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJUYARYEXGDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400678
Record name 1-[3-(dimethylamino)propyl]-3-ethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32897-26-0
Record name Edc urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032897260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(dimethylamino)propyl]-3-ethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDC UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYG274NEK5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Dimethylamino)propyl]-3-ethylurea
Reactant of Route 2
Reactant of Route 2
1-[3-(Dimethylamino)propyl]-3-ethylurea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[3-(Dimethylamino)propyl]-3-ethylurea
Reactant of Route 4
Reactant of Route 4
1-[3-(Dimethylamino)propyl]-3-ethylurea
Reactant of Route 5
Reactant of Route 5
1-[3-(Dimethylamino)propyl]-3-ethylurea
Reactant of Route 6
Reactant of Route 6
1-[3-(Dimethylamino)propyl]-3-ethylurea
Customer
Q & A

Q1: How does cabergoline exert its effects within the body, and what are the downstream consequences?

A1: Cabergoline functions as a dopamine receptor agonist, displaying a high affinity for the D2 receptor subtype []. This interaction is particularly relevant in the pituitary gland, where dopamine serves as a primary regulator of prolactin secretion. By binding to D2 receptors, cabergoline mimics dopamine's inhibitory action, effectively reducing prolactin levels. [, ]. This mechanism has been demonstrated in both in vitro and in vivo studies, highlighting its potential in conditions characterized by hyperprolactinemia. [, ].

Q2: What is the structural characterization of cabergoline?

A2: Cabergoline is chemically defined as 1-[(6-allylergolin-8β-yl)-carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea. Its molecular formula is C26H37N5O2, and it possesses a molecular weight of 451.62 g/mol [].

Q3: Can you elaborate on the relationship between cabergoline and stress-induced sleep alterations, particularly regarding REM sleep?

A3: Research suggests a link between cabergoline's prolactin-lowering effects and changes in REM sleep, especially in the context of stress. In a study using a mouse model, pre-treatment with cabergoline was found to block the typical increase in REM sleep usually observed after restraint stress in male mice. Interestingly, this effect was not observed in female mice, despite cabergoline reducing basal REM sleep in this group. []. These findings suggest a complex interplay between cabergoline, prolactin, and sex-specific responses to stress, warranting further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。